N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2,3,4-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2,3,4-trimethoxybenzamide is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential in various areas of research, including neuroscience and cancer research.
Scientific Research Applications
Structure-Activity Relationships
- N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2,3,4-trimethoxybenzamide shares structural similarities with various pyrazole derivatives studied for their cannabinoid receptor antagonist properties. These studies have highlighted the importance of specific structural features for potent and selective brain cannabinoid CB1 receptor antagonistic activity. The most potent compounds in this series have shown potential utility as pharmacological probes for characterizing brain CB1 receptor binding sites (Lan et al., 1999).
Molecular Structure Analysis
- Studies on the molecular structures of similar compounds, such as N-(8-alkyl nortropan-3-β-yl)-3,4,5-trimethoxybenzamides, have been conducted using NMR methods. These studies contribute to understanding the molecular conformation and interactions of related compounds (Gálvez et al., 1990).
Novel Piperidine Derivatives
- Research into novel piperidine derivatives, which includes compounds structurally related to this compound, has led to the discovery of new molecules with unique skeletons. These findings are significant for the development of new pharmacological agents (Chen et al., 2018).
Histamine-3 Receptor Antagonists
- Related compounds, such as 1'-cyclobutyl-6-(4-piperidyloxy)spiro[benzopyran-2,4'-piperidine] derivatives, have been synthesized and evaluated as high-affinity and selective histamine-3 receptor (H3R) antagonists. This research contributes to the development of novel therapeutics targeting H3R (Dandu et al., 2012).
Novel Antagonist of the CB1 Cannabinoid Receptor
- NESS 0327, a compound similar to this compound, has been synthesized and evaluated for its affinity towards cannabinoid CB1 and CB2 receptors. It demonstrated high selectivity for the CB1 receptor, indicating potential applications in studying cannabinoid receptor interactions (Ruiu et al., 2003).
properties
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,3,4-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4/c1-27-17-7-6-15(19(28-2)20(17)29-3)21(26)22-14-8-10-25(11-9-14)18-12-16(23-24-18)13-4-5-13/h6-7,12-14H,4-5,8-11H2,1-3H3,(H,22,26)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXUENHDQNLRMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.